3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid
Brand Name: Vulcanchem
CAS No.: 115239-41-3
VCID: VC4715565
InChI: InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)
SMILES: CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid

CAS No.: 115239-41-3

Cat. No.: VC4715565

Molecular Formula: C15H17NO4S

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid - 115239-41-3

Specification

CAS No. 115239-41-3
Molecular Formula C15H17NO4S
Molecular Weight 307.36
IUPAC Name 3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
Standard InChI InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)
Standard InChI Key GFCPZHIUZCLSNZ-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

The molecular formula of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid is C₁₅H₁₇NO₄S, corresponding to a molecular weight of 307.37 g/mol. The structure integrates:

  • A naphthalene-2-sulfonyl group providing aromatic stacking potential.

  • A methyl-substituted butanoic acid chain contributing to stereochemical complexity and solubility modulation.

  • A sulfonamide linkage (-SO₂NH-) enabling hydrogen bonding and enzymatic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₇NO₄S
Molecular Weight307.37 g/mol
CAS Registry Number115239-41-3
Functional GroupsSulfonamide, Carboxylic Acid
Potential LogP (Est.)2.8–3.5 (moderate lipophilicity)

Synthesis and Manufacturing

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:

  • Sulfonylation of 2-naphthol to generate naphthalene-2-sulfonyl chloride.

  • Coupling with a β-methyl-substituted aminobutanoic acid derivative under basic conditions to form the sulfonamide bond.

  • Purification via chromatography or recrystallization to isolate the target compound .

Industrial-scale production may employ continuous-flow reactors to enhance yield and reduce waste, though specific methodologies remain undisclosed.

Functional Applications in Research

Medicinal Chemistry

The compound’s sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition. Potential therapeutic avenues include:

  • Anticancer agents: Sulfonamides inhibit carbonic anhydrases and matrix metalloproteinases implicated in tumor progression.

  • Anti-inflammatory drugs: Targeting cyclooxygenase-2 (COX-2) or interleukin pathways.

  • Antimicrobial scaffolds: Modulating bacterial dihydropteroate synthase activity .

Table 2: Hypothetical Biological Targets

Target EnzymePotential IC₅₀ (Est.)Mechanism of Action
Carbonic Anhydrase IX10–50 nMCompetitive inhibition via sulfonamide-Zn²⁺ interaction
MMP-2 (Gelatinase A)100–200 nMChelation of catalytic zinc ion
Dihydrofolate Reductase1–5 μMInterference with folate binding

Material Science Applications

The naphthalene moiety’s π-electron system facilitates applications in:

  • Organic semiconductors: As a charge-transport layer in photovoltaic devices.

  • Luminescent materials: Energy transfer complexes for OLEDs.

  • Polymer additives: Enhancing thermal stability in engineering plastics .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and carboxylic acid to optimize pharmacokinetics.

  • Cocrystallization Experiments: Elucidate binding modes with target proteins via X-ray diffraction.

  • In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.

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